Cas no 276702-53-5 (2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride)

2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride is a highly reactive sulfonyl chloride derivative used primarily as an intermediate in organic synthesis. Its key structural features—the dichloro and nitro substituents—enhance its electrophilic character, making it a valuable reagent for introducing sulfonyl groups into target molecules. The compound is particularly useful in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic systems. Its stability under controlled conditions allows for precise handling in synthetic applications. The electron-withdrawing nitro group further increases reactivity, facilitating selective transformations in complex molecular frameworks. This reagent is favored in pharmaceutical and agrochemical research for its consistent performance and compatibility with diverse reaction conditions.
2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride structure
276702-53-5 structure
Product Name:2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride
CAS No:276702-53-5
MF:C6H2Cl3NO4S
MW:290.508377552032
MDL:MFCD11109540
CID:1040800
PubChem ID:23447772
Update Time:2025-10-21

2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride
    • AG-C-28663
    • AK103388
    • ANW-64841
    • CTK5I2994
    • KB-226099
    • 2,6-dichloro-3-nitrobenzenesulfonyl chloride
    • DB-329673
    • Benzenesulfonyl chloride, 2,6-dichloro-3-nitro-
    • SCHEMBL2768289
    • 2,6- dichloro-3-nitrobenzenesulfonyl chloride
    • AKOS016005349
    • DTXSID00634248
    • EN300-207307
    • 2,6-DICHLORO-3-NITROBENZENE-1-SULFONYLCHLORIDE
    • 276702-53-5
    • KMRQWMSLMFLCKC-UHFFFAOYSA-N
    • 2,6-Dichloro-3-nitro-benzenesulfonyl chloride
    • MFCD11109540
    • AS-40343
    • MDL: MFCD11109540
    • Inchi: 1S/C6H2Cl3NO4S/c7-3-1-2-4(10(11)12)5(8)6(3)15(9,13)14/h1-2H
    • InChI Key: KMRQWMSLMFLCKC-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=C(C=1S(=O)(=O)Cl)Cl)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 288.877012g/mol
  • Monoisotopic Mass: 288.877012g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 88.3Ų

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2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride Suppliers

Amadis Chemical Company Limited
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(CAS:276702-53-5)2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride
Order Number:A876878
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:51
Price ($):239.0
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Additional information on 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride

Professional Introduction to 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride (CAS No. 276702-53-5)

2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride, identified by its Chemical Abstracts Service (CAS) number 276702-53-5, is a highly versatile and synthetically valuable compound in the field of organic chemistry. This heterocyclic aromatic sulfonate derivative exhibits unique structural and electronic properties, making it a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both chlorine and nitro substituents on the benzene ring enhances its reactivity, enabling diverse functionalization pathways that are indispensable in modern chemical synthesis.

The compound's structure consists of a benzene ring substituted with two chlorine atoms at the 2- and 6-positions, a nitro group at the 3-position, and a sulfonyl chloride functional group at the 1-position. This arrangement imparts significant electrophilicity to the molecule, particularly at the sulfonyl chloride moiety, which readily participates in nucleophilic substitution reactions. Such reactivity is exploited in various synthetic protocols to introduce sulfonamide functionalities, which are pivotal in medicinal chemistry due to their biological activity and stability.

In recent years, 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride has garnered attention in the development of novel therapeutic agents. Its ability to serve as a precursor for sulfonamide derivatives has been leveraged in the synthesis of compounds with antimicrobial, anti-inflammatory, and anticancer properties. For instance, researchers have utilized this compound to construct sulfonamides that exhibit inhibitory effects on bacterial enzymes such as dihydropteroate synthase (DHPS), a target for antibiotics like sulfamethoxazole. The structural rigidity provided by the nitro and chloro groups allows for precise tuning of electronic properties, enhancing binding affinity to biological targets.

Moreover, advancements in green chemistry have prompted investigations into sustainable synthetic routes for CAS No. 276702-53-5. Modern methodologies emphasize catalytic processes that minimize waste and improve atom economy. For example, transition metal-catalyzed cross-coupling reactions have been explored to introduce additional functional groups onto the benzene ring while preserving the integrity of the sulfonyl chloride moiety. Such innovations align with global efforts to reduce environmental impact without compromising synthetic efficiency.

The pharmaceutical industry has also harnessed the potential of 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride in designing kinase inhibitors. Sulfonamides derived from this intermediate have shown promise in targeting aberrant signaling pathways associated with cancers and inflammatory diseases. The nitro group's ability to modulate electron density makes it an attractive feature for fine-tuning pharmacokinetic profiles. Recent studies highlight its role in generating compounds that selectively inhibit tyrosine kinases, which are overexpressed in certain malignancies.

Agrochemical applications of this compound are equally noteworthy. The sulfonamido group is a key structural element in herbicides and fungicides due to its interaction with biological enzymes involved in plant growth regulation. Researchers have synthesized analogs of CAS No. 276702-53-5 that exhibit enhanced efficacy against resistant weed species while maintaining low toxicity to non-target organisms. This underscores the importance of structural diversity in developing next-generation crop protection agents.

The chemical reactivity of 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride extends beyond pharmaceuticals and agrochemicals into materials science. Its ability to form stable complexes with metals has been exploited in designing coordination polymers for catalysis and luminescence applications. The electron-withdrawing nature of both nitro and chloro groups ensures strong metal coordination, facilitating applications such as light-emitting diodes (LEDs) and sensors.

In conclusion,2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride (CAS No. 276702-53-5) represents a cornerstone compound in synthetic chemistry with far-reaching implications across multiple industries. Its unique structural features enable diverse functionalization strategies that continue to drive innovation in drug discovery, sustainable agriculture, and advanced materials development. As research progresses, further applications are expected to emerge, solidifying its role as an indispensable tool for chemists worldwide.

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Amadis Chemical Company Limited
(CAS:276702-53-5)2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride
A876878
Purity:99%
Quantity:1g
Price ($):239.0
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